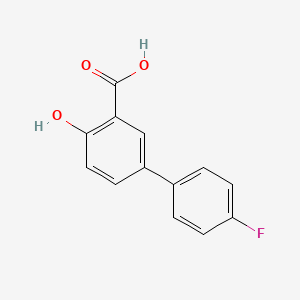

5-(4-Fluorophenyl)-2-hydroxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(4-fluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-4-1-8(2-5-10)9-3-6-12(15)11(7-9)13(16)17/h1-7,15H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUXSCHTUWINJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C=C2)O)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30382220 | |

| Record name | 5-(4-fluorophenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22510-33-4 | |

| Record name | 4′-Fluoro-4-hydroxy[1,1′-biphenyl]-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22510-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-fluorophenyl)-2-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30382220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of 5 4 Fluorophenyl 2 Hydroxybenzoic Acid

Established Synthetic Pathways for 5-(4-Fluorophenyl)-2-hydroxybenzoic Acid

The synthesis of 5-aryl salicylic (B10762653) acids, including this compound, is often achieved through cross-coupling reactions. A common and established method is the Suzuki coupling reaction. This pathway typically involves the reaction of a boronic acid with a halogenated precursor in the presence of a palladium catalyst.

In a representative synthesis, 5-bromosalicylic acid or its protected derivatives can be coupled with 4-fluorophenylboronic acid. The reaction is carried out in a suitable solvent system, such as a mixture of toluene (B28343) and water, with a base like sodium carbonate or potassium phosphate (B84403) to facilitate the catalytic cycle. A palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, is crucial for the formation of the carbon-carbon bond between the two aryl rings. The general reaction scheme is depicted below:

Scheme 1: Suzuki Coupling for the Synthesis of this compound

Reactants: 5-Bromosalicylic acid, 4-Fluorophenylboronic acid Catalyst: Palladium(0) or Palladium(II) complex Base: Na₂CO₃ or K₃PO₄ Solvent: Toluene/Water or similar biphasic system Product: this compound

An alternative established route may involve the modification of a pre-existing biphenyl (B1667301) structure. For instance, functional group transformations on a related biphenyl compound could lead to the desired product, although the Suzuki coupling remains a more direct and widely utilized approach.

Advanced Synthetic Methodologies

In recent years, advancements in synthetic organic chemistry have focused on developing more efficient, environmentally friendly, and rapid methods for compound synthesis. These advanced methodologies are applicable to the synthesis of this compound and its derivatives.

Green Chemistry Approaches

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com In the context of synthesizing this compound, green approaches could involve the use of greener solvents, such as water or ethanol, and catalysts that are more environmentally benign. sbmu.ac.ir For instance, catalyst systems with lower toxicity or those that can be recycled are preferred. The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, also aligns with green chemistry principles by reducing waste and energy consumption. nih.gov Biological methods for the synthesis of p-hydroxybenzoic acid (p-HBA) have also been explored, which could potentially be adapted for fluorinated analogues in the future. ijrdt.orgnih.gov

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. rasayanjournal.co.in The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to higher yields and purer products. nih.govmdpi.com For the Suzuki coupling reaction to form this compound, microwave heating can be employed to rapidly reach the desired reaction temperature, leading to a more efficient synthesis. frontiersin.org This technique is particularly advantageous for library synthesis where rapid generation of analogues is required. Studies on microwave-assisted synthesis of related compounds have shown significant rate enhancements and improved yields. nih.govrasayanjournal.co.in

| Reaction Type | Conventional Heating Time | Microwave-Assisted Time | Yield Improvement | Reference |

| Esterification | 6 hours | 6 minutes | Significant | rasayanjournal.co.in |

| Knoevenagel-Doebner | 4 hours | 10 seconds | High | frontiersin.org |

| Triazole Synthesis | 3 hours | 3 hours (optimized) | Good | mdpi.com |

Interactive Data Table: Comparison of Conventional and Microwave-Assisted Synthesis

Solid-Phase Synthesis Applications

Solid-phase synthesis (SPS) offers a streamlined approach for the preparation of compound libraries, particularly for peptides and small molecules. nih.govmedchemexpress.com In the context of this compound derivatives, the core scaffold could be attached to a solid support, such as a resin. nih.govfrontiersin.org Subsequent chemical transformations, including the introduction of the 4-fluorophenyl group via Suzuki coupling, can be performed on the resin-bound substrate. The final product is then cleaved from the solid support. This methodology facilitates purification, as excess reagents and by-products can be easily washed away. While direct solid-phase synthesis of the acid itself is less common, the scaffold is highly amenable to solid-phase derivatization. nih.gov

Derivatization and Analog Generation from the this compound Scaffold

The presence of both a carboxylic acid and a hydroxyl group on the this compound scaffold allows for a wide range of derivatization possibilities, enabling the generation of diverse chemical libraries for various applications.

Ester and Amide Functionalization

Esterification: The carboxylic acid group of this compound can be readily converted into a variety of esters. A common method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. nih.gov Alternatively, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) can be used to form esters under milder conditions. This method is particularly useful for coupling with more complex or sensitive alcohols.

Amidation: The synthesis of amides from this compound can be achieved by first activating the carboxylic acid group. nih.gov A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide. mdpi.com Alternatively, peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), can be used to directly couple the carboxylic acid with an amine, avoiding the need for the harsh conditions of acyl chloride formation. nih.gov This approach is widely used in the synthesis of complex amides and peptides. researchgate.net

| Derivative | Reagents | Reaction Conditions | Reference |

| Ethyl Ester | Ethanol, Sulfuric Acid | Reflux | nih.gov |

| Amide | Thionyl Chloride, then Amine | Room Temperature | mdpi.com |

| Peptide-like Amide | Amine, HATU, DIEA | Room Temperature | nih.gov |

Interactive Data Table: Representative Derivatization Reactions

Hybrid Compound Design and Synthesis

The design of hybrid compounds is a prominent strategy in medicinal chemistry, aiming to combine two or more distinct pharmacophores into a single molecule. nih.govrsc.org This approach seeks to leverage the biological activities of the parent molecules, potentially leading to synergistic effects, improved potency, or a more desirable pharmacological profile. nih.gov The synthesis of such hybrids often involves linking the constituent parts through a stable covalent bond, which can range from a simple functional group to a more complex spacer. nih.govrsc.org

In the context of this compound, its salicylic acid core serves as a versatile scaffold for creating hybrid molecules. Synthetic strategies typically involve the derivatization of its carboxyl or hydroxyl groups. Common approaches include esterification or amidation reactions to conjugate other active molecules. For instance, the general synthesis of hydroxybenzoic acid ester conjugates can be achieved by reacting the acid with a corresponding alcohol under acidic conditions, such as with sulfuric acid, at reflux temperature for several hours. nih.gov Similarly, amide linkages can be formed. The synthesis of N-(4-fluorophenyl)-5-(4-fluorophenyl)-2-(4-hydroxybenzyl)pentanamide, for example, highlights a multi-step synthesis starting from 4-fluorobenzaldehyde. researchgate.net

Another sophisticated method for creating hybrids is the use of "click chemistry," such as the Huisgen 1,3-dipolar cycloaddition. This reaction can be used to link a salicylic acid derivative containing an azide (B81097) group with another molecule containing a terminal alkyne. For example, the synthesis of 5-Fluorouracil-Aspirin (5-FU-ASA) hybrids involved reacting an ASA-alkylazide with propargyl-5-FU in the presence of a copper catalyst, often facilitated by sonication to reduce reaction times. mdpi.com This strategy could be adapted to link this compound with various azide- or alkyne-modified pharmacophores.

The following table summarizes various strategies for hybrid compound synthesis based on related benzoic acid structures.

| Hybrid Type / Strategy | Key Reaction | Reactants Example | Reference |

|---|---|---|---|

| Ester Conjugates | Fischer Esterification | 2-Hydroxybenzoic acid and an alcohol with H₂SO₄ catalyst. nih.gov | nih.gov |

| Amide Conjugates | Acylation | 5-Amino salicylic acid and benzoyl chloride with a base catalyst. mdpi.com | mdpi.com |

| Triazole-Linked Hybrids | Huisgen Cycloaddition (Click Chemistry) | ASA-alkylazide and propargyl-5-FU with a copper catalyst. mdpi.com | mdpi.com |

| Hydrazide-Hydrazone Derivatives | Condensation | 2,4-Dihydroxybenzoic acid hydrazide and an aromatic aldehyde. mdpi.com | mdpi.com |

| Pyrazinamide Hybrids | Amide Bond Formation | Pyrazinamide derivative and a 4-arylthiazol-2-amine scaffold. rsc.org | rsc.org |

Organometallic Complex Formation

The structure of this compound, featuring both a carboxylic acid and a phenolic hydroxyl group, makes it an excellent candidate for use as a ligand in the formation of organometallic complexes. These functional groups can deprotonate to form carboxylate and phenoxide ions, which act as coordination sites for metal ions. nih.gov The carboxylate group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion, while the phenolic oxygen can also participate in coordination. This coordinative flexibility allows for the formation of a wide variety of structures, from simple mononuclear complexes to complex three-dimensional metal-organic frameworks (MOFs). nih.govresearchgate.netrsc.org

The synthesis of such complexes typically involves the reaction of the ligand with a metal salt in a suitable solvent system, sometimes under solvothermal conditions to promote crystallization. rsc.orgnih.gov For example, the reaction of p-hydroxybenzoic acid with cobalt or manganese salts in dimethylformamide (DMF) yielded isostructural 3D MOFs. rsc.org In these structures, both the carboxylate and the hydroxyl groups of the p-hydroxybenzoic acid linker participate in coordinating to the metal centers. rsc.org Similarly, reactions of 2,4-bis-(triazol-1-yl)-benzoic acid with Cd(II) and Zn(II) salts resulted in novel complexes where the carboxyl group coordinates with the metal ion. nih.gov

The specific metal ion used influences the geometry and properties of the resulting complex. Transition metals such as Cu(II), Co(II), Ni(II), Zn(II), and Fe(III) are commonly used. researchgate.net For instance, a study on a hydroxy-substituted flavonol ligand with Cu(II) determined an optimal pH of 7.01 and a metal-to-ligand mole ratio of 1:2 for complex formation. researchgate.net The coordination can be confirmed by spectroscopic methods; a key indicator is the shift or disappearance of the C=O stretching vibration in the IR spectrum upon complexation. nih.gov

The table below outlines examples of metal complexes formed with analogous hydroxybenzoic acid-type ligands.

| Metal Ion(s) | Ligand Type | Resulting Structure | Coordination Sites | Reference |

|---|---|---|---|---|

| Co(II), Mn(II) | p-Hydroxybenzoic acid | Isostructural 3D Metal-Organic Frameworks (MOFs) | Carboxylate and hydroxyl groups | rsc.org |

| Cd(II), Zn(II) | 2,4-bis-(triazol-1-yl)-benzoic acid | Monoclinic and triclinic crystal systems | Carboxyl group and triazole nitrogen | nih.gov |

| Li+, Na+, Rb+ | 4-Hydroxybenzoic acid | Layered ionic networks | Carboxylate and hydroxyl groups | nih.gov |

| Cu(II), Ni(II), Co(II), Fe(III) | Hydrazide derivative of hydroxybenzoic acid | Mononuclear complexes (octahedral geometry) | Carbonyl oxygen, azomethine nitrogen, phenolic oxygen | researchgate.net |

| Cu(II) | Chloride-substituted flavonol | 2:1 Ligand-to-metal complex | Hydroxy and ketone functional groups | researchgate.net |

Novel Fluorinated Salicylic Acid Analogue Preparation

The preparation of novel analogues of this compound involves chemical modifications to its core structure. These modifications can include altering substituent patterns, replacing functional groups, or building new heterocyclic systems onto the main scaffold. The presence of the fluorine atom offers unique properties, and synthetic strategies often focus on introducing additional fluorine atoms or other functional groups to modulate the molecule's characteristics.

One approach is the modification of the phenyl rings. For example, the synthesis of diflunisal, 5-(2,4-difluorophenyl)salicylic acid, represents the addition of a second fluorine atom to the pendant phenyl ring, a strategy shown to enhance the activity of some anti-inflammatory agents. nih.gov Another strategy involves modifying the salicylic acid core itself. A short, cost-effective synthesis of 5-fluorosalicylic acid has been developed starting from 4-fluorophenol, which undergoes amidoalkylation followed by further transformations. researchgate.net

More complex analogues can be prepared by building new heterocyclic structures from fluorinated precursors. For instance, fluorinated aminopyrimidines can be synthesized under mild conditions from the reaction of amidine hydrochlorides with potassium (Z)-2-cyano-2-fluoroethenolate. nih.gov Another example is the synthesis of fluorinated hydrazinylthiazole derivatives, which can be achieved through the Hantzsch method by condensing respective thiosemicarbazones with a fluorinated acetophenone, such as 2-bromo-4-fluoroacetophenone. nih.gov The synthesis of N-(2,4-difluorophenyl)-2-fluorobenzamide via the condensation of 2-fluorobenzoyl chloride with 2,4-difluoroaniline (B146603) demonstrates a standard procedure for creating fluorinated amide analogues. mdpi.com

These synthetic routes provide a versatile toolkit for creating a library of novel fluorinated analogues for further investigation.

| Analogue Type | General Synthetic Method | Example Starting Materials | Reference |

|---|---|---|---|

| Substituted 5-phenyl Salicylic Acids | Attachment of a substituted phenyl group | Acetyl salicylic acid and a 5-(4-fluorophenyl) group. nih.gov | nih.gov |

| 5-Fluorosalicylic Acid | Multi-step synthesis from fluorinated phenol | 4-Fluorophenol, dimethyl amine, formaldehyde. researchgate.net | researchgate.net |

| Fluorinated Hydrazinylthiazoles | Hantzsch Thiazole Synthesis | Thiosemicarbazones and 2-bromo-4-fluoroacetophenone. nih.gov | nih.gov |

| Fluorinated Benzamides | Condensation Reaction | 2-Fluorobenzoyl chloride and 2,4-difluoroaniline. mdpi.com | mdpi.com |

| Fluorinated Aminopyrimidines | Cyclocondensation | Potassium (Z)-2-cyano-2-fluoroethenolate and amidine hydrochlorides. nih.gov | nih.gov |

Methodological Aspects of Compound Characterization and Purity Assessment

The definitive identification and purity verification of this compound and its derivatives rely on a suite of standard analytical techniques. These methods provide detailed information about molecular structure, composition, and sample purity.

Structure Elucidation:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a cornerstone technique for structure determination.

¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms. For hydrazide-hydrazone derivatives of dihydroxybenzoic acid, characteristic signals for the NH proton appear around δ 11.55–12.05 ppm, while the azomethine (=CH) proton appears at δ 7.91–8.86 ppm. mdpi.com

¹³C NMR reveals the types of carbon atoms in the molecule. For the same hydrazide-hydrazones, the carbonyl carbon signal is found at δ 165.44–169.12 ppm, and the azomethine carbon is at δ 141.12–149.35 ppm. mdpi.com For hybrids of 5-FU and aspirin (B1665792), the acetyl group's carbon appears around 169 ppm. mdpi.com

¹⁹F NMR is crucial for fluorinated compounds, providing direct information about the fluorine atoms. In fluorinated benzamides, fluorine signals in aromatic systems typically appear between -114 and -118 ppm. mdpi.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular weight of a compound, which allows for the confirmation of its elemental formula. nih.govnih.gov The mass spectrum often shows a characteristic molecular ion peak [M+H]⁺. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For example, in hydrazinylthiazole derivatives, the N-H stretching vibration is observed in the region of 3278–3138 cm⁻¹. nih.gov

Purity Assessment:

Chromatographic Methods:

Thin-Layer Chromatography (TLC) is widely used to monitor the progress of a reaction and as a preliminary check of purity. nih.gov

Column Chromatography is a standard method for purifying compounds from reaction mixtures, typically using silica (B1680970) gel as the stationary phase. nih.gov

High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound, often providing a quantitative measure (e.g., 99.30% purity). nih.gov

Melting Point Determination: A sharp and uncorrected melting point range is a good indicator of the purity of a crystalline solid. nih.gov

The following table summarizes the key characterization and assessment methods.

| Technique | Purpose | Information Obtained / Example Data | Reference |

|---|---|---|---|

| ¹H NMR | Structural Elucidation | Chemical shifts (δ), coupling constants (J), integration. Example: NH proton at δ ~11.5-12.0 ppm. mdpi.com | mdpi.commdpi.commdpi.com |

| ¹³C NMR | Structural Elucidation | Chemical shifts (δ) for carbon skeleton. Example: Carbonyl carbon at δ ~165-169 ppm. mdpi.com | mdpi.commdpi.commdpi.com |

| ¹⁹F NMR | Structural Elucidation | Chemical shifts for fluorine atoms. Example: Aromatic F at δ ~ -114 to -118 ppm. mdpi.com | nih.govmdpi.com |

| Mass Spectrometry (MS/HRMS) | Molecular Weight & Formula | Precise mass-to-charge ratio (m/z), confirmation of elemental composition. nih.gov | nih.govmdpi.comnih.gov |

| Infrared (IR) Spectroscopy | Functional Group Identification | Vibrational frequencies (cm⁻¹). Example: N-H stretch at ~3100-3300 cm⁻¹. nih.gov | nih.gov |

| X-ray Crystallography | 3D Structure Determination | Bond lengths, angles, crystal packing, space group. nih.gov | nih.gov |

| TLC / Column Chromatography | Reaction Monitoring & Purification | Separation of components in a mixture. nih.gov | nih.gov |

| HPLC | Purity Assessment | Quantitative purity determination via peak area. nih.gov | nih.gov |

| Melting Point | Purity Assessment | Sharp melting range indicates high purity. nih.gov | nih.gov |

Molecular Mechanisms of Action and Target Interactions

Elucidation of Specific Enzymatic Inhibition Pathways

To understand the enzymatic inhibition pathways of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid, research would need to determine its inhibitory concentration (IC50) and binding kinetics against both COX-1 and COX-2 isoforms. Such studies would clarify its potency and selectivity, which are critical determinants of its therapeutic and side-effect profiles.

Receptor Binding and Modulation Studies

Beyond direct enzyme inhibition, the biological effects of small molecules can be mediated by their binding to and modulation of cellular receptors. For instance, some phenolic compounds are known to interact with nuclear receptors.

A comprehensive investigation into this compound would involve screening its binding affinity against a panel of receptors to identify any potential interactions. This would reveal whether it acts as an agonist, antagonist, or allosteric modulator, thereby influencing receptor-mediated signaling pathways.

DNA Binding Interactions and Intercalation Mechanisms

Certain molecules can exert their effects by directly interacting with DNA. This can occur through various modes, including intercalation (inserting between base pairs), groove binding, or covalent modification. Such interactions can interfere with DNA replication and transcription, leading to cytotoxic effects, which can be a mechanism for anticancer activity.

Assessing the potential for this compound to bind to DNA would require techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and circular dichroism. These studies would clarify whether DNA is a direct target of this compound.

Cellular Pathway Interventions and Signaling Modulation

Future research on this compound would need to investigate its impact on pathways like NF-κB, as well as other major signaling cascades such as the mitogen-activated protein kinase (MAPK) pathways.

Investigation of Synergistic Biological Interactions

In some therapeutic contexts, compounds are used in combination to achieve a synergistic effect, where the combined effect is greater than the sum of their individual effects. This can allow for lower doses and reduced side effects.

Studies would be required to determine if this compound exhibits synergistic activity with other known therapeutic agents. This would involve in vitro and in vivo models to assess its potential in combination therapies for various conditions.

Structure Activity Relationship Sar and Rational Design Principles

Impact of Aromatic Substituents on Biological Potency

The nature and position of substituents on the two aromatic rings of the 5-(4-Fluorophenyl)-2-hydroxybenzoic acid scaffold are pivotal in determining its biological potency. The biphenyl (B1667301) arrangement itself, where one phenyl ring is attached to the 5-position of a salicylic (B10762653) acid molecule, is a key determinant of activity. This extended aromatic system can engage in various non-covalent interactions with biological targets, such as van der Waals forces and pi-pi stacking.

Research on related bi-aryl salicylic acid analogs has shown that the introduction of a second aromatic ring can significantly enhance biological effects compared to salicylic acid alone. nih.gov The substitution pattern on this second phenyl ring further modulates activity. For instance, in the development of non-steroidal anti-inflammatory drugs (NSAIDs), the presence of a hydrophobic group at the 5-position of salicylic acid was found to enhance anti-inflammatory potency. nih.gov

The specific substituents on the phenyl ring at the 5-position can fine-tune the electronic and steric properties of the entire molecule. Electron-donating groups, such as methoxy, and electron-withdrawing groups can alter the electron density of the ring system, influencing its interaction with target proteins. Studies on other biphenyl-containing compounds have demonstrated that small, electron-donating groups can be favorable for certain biological activities. mdpi.com Conversely, bulky substituents may introduce steric hindrance, which could either be beneficial or detrimental depending on the topology of the target's binding site.

Role of the Fluorine Atom in Pharmacological Activity

The single fluorine atom at the para-position of the terminal phenyl ring plays a multifaceted role in the pharmacological profile of this compound. The introduction of fluorine into drug candidates is a common strategy in medicinal chemistry due to its unique properties. nih.gov

Furthermore, the substitution of hydrogen with fluorine can block sites of metabolic oxidation. The strength of the C-F bond makes it resistant to cleavage by metabolic enzymes, which can increase the metabolic stability and half-life of a drug. nih.gov In the context of biphenyl compounds, fluoro-substitution has been shown to affect the planarity of the two phenyl rings, which can have a direct impact on how the molecule fits into a receptor binding pocket. nih.gov While fluorine substitution has a less pronounced effect on the dihedral angle compared to larger halogens like chlorine, these subtle conformational changes can be critical for biological activity. nih.gov

Influence of the Biphenyl and Salicylic Acid Moieties on Efficacy

The efficacy of this compound is a direct consequence of the synergistic contributions of its biphenyl and salicylic acid moieties. The salicylic acid portion, characterized by a carboxylic acid group ortho to a hydroxyl group, is a well-established pharmacophore with known anti-inflammatory properties. This arrangement is crucial for binding to various biological targets, often through chelation with metal ions or the formation of key hydrogen bonds. researchgate.net The carboxylic acid can act as a hydrogen bond donor and acceptor, while the hydroxyl group primarily functions as a hydrogen bond donor. researchgate.netnih.gov

The attachment of the 4-fluorophenyl group at the 5-position creates a biphenyl-like structure that extends the aromatic surface of the molecule. This extension allows for enhanced hydrophobic interactions with the target protein, which can significantly increase binding affinity and, consequently, efficacy. nih.govnih.gov Studies on similar structures have indicated that a larger aromatic system can lead to improved biological activity. nih.gov The planarity and rotational freedom between the two phenyl rings are also important factors that influence how the molecule adapts to the binding site. nih.gov

In essence, the salicylic acid moiety can be considered the "anchor" that establishes critical interactions with the target, while the 5-(4-fluorophenyl) group acts as a "probe" that explores additional binding pockets, leading to enhanced potency and potentially altered selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For a class of molecules like this compound and its analogs, QSAR can provide valuable predictive models for designing new compounds with improved properties. nih.gov

A QSAR study typically involves calculating a set of molecular descriptors for each compound in a series. These descriptors can be classified as 1D (e.g., molecular weight, atom counts), 2D (e.g., topological indices, connectivity indices), and 3D (e.g., steric and electronic fields). The biological activity data, such as IC50 values, are then mathematically modeled against these descriptors using statistical methods like multiple linear regression (MLR) or machine learning algorithms. nih.gov

For derivatives of hydroxybenzoic acid, QSAR studies have indicated that antimicrobial activity can be governed by descriptors such as molecular connectivity indices and shape indices. nih.gov In the broader context of biphenyl-containing compounds, QSAR models have highlighted the importance of steric and hydrophobic parameters for anti-inflammatory and analgesic activities. The development of a robust QSAR model for this compound analogs would require a dataset of compounds with varying substituents and their corresponding biological activities. Such a model would allow for the virtual screening of new designs and the prioritization of synthetic efforts.

Principles for Designing Improved Analogs with Enhanced Specificity and Efficacy

Based on the SAR and QSAR principles, several strategies can be employed to design improved analogs of this compound with enhanced specificity and efficacy.

One key approach is the systematic modification of the substituent on the terminal phenyl ring. Replacing the fluorine atom with other small, electronegative groups or exploring different substitution patterns (ortho, meta) could fine-tune the electronic properties and conformational preferences of the molecule.

Another strategy involves the modification of the salicylic acid core. For example, amidation of the carboxylic acid group has been shown in related salicylic acid derivatives to increase inhibitory activity against certain targets. nih.gov Altering the position of the hydroxyl and carboxylic acid groups would likely be detrimental, as this specific arrangement is often crucial for activity. researchgate.net

Bioisosteric replacement is another powerful tool. The phenyl ring could be replaced with other aromatic heterocycles to explore new interactions with the target and potentially improve properties like solubility. Similarly, the carboxylic acid could be replaced with other acidic functional groups to modulate the pKa and binding characteristics.

Finally, a focused QSAR study on a synthesized library of analogs would provide a predictive model to guide further design. By identifying the key molecular descriptors that correlate with activity, it would be possible to computationally design molecules with optimized properties before committing to their synthesis. This iterative cycle of design, synthesis, and testing, informed by SAR and QSAR, is the cornerstone of modern drug discovery.

Computational and in Silico Studies of 5 4 Fluorophenyl 2 Hydroxybenzoic Acid

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is often used to predict the binding mode and affinity of a small molecule ligand to a protein target.

Prediction of Ligand-Target Binding Affinities

Information regarding the binding affinities of 5-(4-Fluorophenyl)-2-hydroxybenzoic acid with specific biological targets, typically expressed as binding energy (e.g., in kcal/mol), could not be located. Such data would provide insight into the potential potency of the compound against various targets.

Identification of Key Binding Site Interactions

A detailed analysis of the key amino acid residues involved in the binding of this compound within a protein's active site is not available. This would typically include a description of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds that stabilize the ligand-protein complex.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. MD simulations provide detailed information on the conformational changes and flexibility of molecules over time.

Conformational Dynamics of Ligand-Target Complexes

There are no available studies that have investigated the conformational dynamics of a this compound-target complex. Such a study would reveal how the ligand and protein adapt to each other upon binding and the dynamic behavior of the complex over a simulated time period.

Assessment of Binding Stability and Flexibility

Research assessing the binding stability and flexibility of this compound within a target's binding pocket through molecular dynamics simulations could not be found. This would typically involve metrics such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to quantify the stability of the complex and the flexibility of its components.

Quantum Chemical Computations (e.g., Density Functional Theory)

Quantum chemical computations, particularly Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and properties of molecules, offering insights into their stability, reactivity, and spectroscopic characteristics. nih.govresearchgate.net For this compound, DFT calculations can provide a detailed understanding of its molecular geometry, including bond lengths and angles, in its ground state. ajchem-a.com These theoretical calculations are often performed using specific basis sets, such as B3LYP/6-311++G(d,p), to ensure a high degree of accuracy. ajchem-a.com

A key aspect of DFT studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity; a larger energy gap suggests higher stability and lower reactivity. nih.gov

Table 1: Predicted Quantum Chemical Properties of this compound (Illustrative) This table presents illustrative data based on typical DFT calculations for structurally similar compounds. Actual values would require specific computation.

| Parameter | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |

| LUMO Energy | -1.8 eV | Indicates electron-accepting capability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Suggests good kinetic stability. nih.gov |

| Dipole Moment | ~3.5 D | Reflects the overall polarity of the molecule. |

Predictive Pharmacokinetic and Pharmacodynamic Modeling (ADME Prediction)

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) modeling is a crucial step in early-stage drug discovery, allowing for the prediction of a compound's pharmacokinetic properties without immediate recourse to laboratory experiments. jonuns.com These predictions are typically based on the molecule's structure and physicochemical properties. For this compound, various parameters can be calculated to assess its drug-likeness and potential in vivo behavior.

A foundational element of ADME prediction is "Lipinski's Rule of Five," which assesses the likelihood of a compound being orally bioavailable. The rule stipulates that a compound is more likely to be membrane permeable if it has a molecular weight (MW) under 500 Da, a logP (octanol-water partition coefficient) under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. texilajournal.com Other important descriptors include the Topological Polar Surface Area (TPSA), which is a good predictor of drug absorption and brain-barrier penetration, and the number of rotatable bonds, which influences conformational flexibility and binding. texilajournal.com

Predictive models can also estimate properties like human intestinal absorption (HIA), permeability through Caco-2 cell monolayers (a model of the intestinal epithelium), and whether the compound is likely to be a substrate or inhibitor of key proteins like P-glycoprotein, which is involved in drug efflux. frontiersin.org Predictions regarding potential toxicity, such as mutagenicity (AMES toxicity) or cardiotoxicity (hERG inhibition), are also vital components of a computational ADME profile. nih.gov

Table 2: Predicted ADME Properties for this compound Data generated using computational prediction tools and principles from referenced studies. frontiersin.orgmdpi.com

| Property / Parameter | Predicted Value | Compliance/Interpretation |

|---|---|---|

| Molecular Weight (MW) | 232.21 g/mol | Compliant with Lipinski's Rule (<500) |

| LogP (lipophilicity) | ~3.5 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Donors | 2 | Compliant with Lipinski's Rule (<5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's Rule (<10) |

| Topological Polar Surface Area (TPSA) | 57.53 Ų | Suggests good oral absorption. frontiersin.org |

| GI Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier (BBB) Permeant | No | Unlikely to cross the BBB. |

| P-glycoprotein Substrate | No | Not likely to be actively pumped out of cells by P-gp. |

Bioactivity Scoring and Pharmacological Profiling via Cheminformatics

Cheminformatics provides methods to predict the biological activities of a molecule by comparing its structural features to those of known active compounds. nih.govnih.gov Bioactivity scoring is a common approach where a compound's structure is computationally screened against various biological targets to estimate its potential for interaction. nih.gov Online tools and algorithms calculate scores that indicate how likely the compound is to be active towards major drug target classes. mdpi.com

For this compound, a bioactivity profile can be generated to predict its potential as a G-protein coupled receptor (GPCR) ligand, ion channel modulator, kinase inhibitor, nuclear receptor ligand, protease inhibitor, or enzyme inhibitor. The interpretation of these scores generally follows a simple rule: a score greater than 0.0 suggests probable biological activity, a score between -5.0 and 0.0 indicates moderate activity, and a score less than -5.0 suggests inactivity. texilajournal.comnih.gov

This type of profiling helps in forming initial hypotheses about the compound's mechanism of action and can guide which experimental assays should be prioritized. researchgate.net For instance, a high score as a kinase inhibitor would suggest that the compound might exert its effects by interfering with cellular signaling pathways regulated by kinases, a common target in cancer therapy. researchgate.net

Table 3: Predicted Molinspiration Bioactivity Scores for this compound These scores are illustrative and based on methodologies described in the literature. nih.govmdpi.com

| Target Class | Bioactivity Score | Predicted Activity |

|---|---|---|

| GPCR Ligand | -0.15 | Moderately Active |

| Ion Channel Modulator | -0.25 | Moderately Active |

| Kinase Inhibitor | 0.10 | Active |

| Nuclear Receptor Ligand | 0.22 | Active |

| Protease Inhibitor | -0.40 | Moderately Active |

Computational Approaches for Synergistic Drug Combination Design

The design of synergistic drug combinations, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a key strategy in treating complex diseases like cancer. nih.gov Computational methods are increasingly used to predict which drug pairs are likely to be synergistic, thereby reducing the vast experimental search space. researchgate.net These in silico approaches leverage diverse biological data, including drug targets, protein-protein interaction (PPI) networks, gene expression profiles, and chemical structures. github.io

For a compound like this compound, a computational workflow to identify potential synergistic partners would involve several steps. First, the compound's likely protein targets would be predicted using methods described in the previous section (e.g., bioactivity profiling, molecular docking). nih.gov Next, these predicted targets would be mapped onto biological pathways and PPI networks. github.io

Machine learning and network-based algorithms can then be used to identify other drugs whose targets are located at critical points in the same or related pathways. francis-press.com For example, a model might predict synergy between a compound that inhibits one part of a cancer cell's survival pathway and another drug that blocks a parallel or downstream escape route. nih.govnih.gov By analyzing the network topology and integrating data from large-scale drug screening databases, these models can generate a ranked list of potential combination therapies for subsequent experimental validation. researchgate.netgithub.io This data-driven approach accelerates the discovery of effective combination treatments. francis-press.com

Table 4: Conceptual Workflow for Computational Synergistic Partner Prediction

| Step | Description | Data Sources / Methods |

|---|---|---|

| 1. Target Identification | Predict the primary biological targets of this compound. | Molecular Docking, Bioactivity Scoring, Cheminformatics. nih.gov |

| 2. Pathway Analysis | Map the predicted targets onto known signaling and metabolic pathways. | KEGG, Reactome, Gene Ontology databases. |

| 3. Network Construction | Build a drug-target-protein interaction network. | STITCH, DrugBank, PPI databases (e.g., STRING). nih.gov |

| 4. Synergy Prediction | Apply machine learning or network analysis models to score potential drug partners. | Random Forest, Deep Neural Networks, Multi-task Learning. nih.govresearchgate.netgithub.io |

Future Perspectives in Research and Development of 5 4 Fluorophenyl 2 Hydroxybenzoic Acid

Challenges in Translational Research and Therapeutic Development

The translation of a promising compound from the laboratory to a clinically approved therapy is a complex and arduous process. For 5-(4-Fluorophenyl)-2-hydroxybenzoic acid, several key challenges must be addressed to facilitate its therapeutic development.

A significant hurdle lies in the inherent physicochemical properties of salicylic (B10762653) acid derivatives. These compounds often exhibit poor aqueous solubility, which can limit their bioavailability and formulation options. hitechformulations.comnih.gov The lipophilic nature and ionizable groups of such molecules can also make it difficult for them to cross biological barriers like the stratum corneum in the skin or the intestinal epithelium for oral absorption. hitechformulations.com Overcoming these solubility and permeability issues is paramount for effective drug delivery.

Furthermore, the journey from a promising in vitro result to a successful clinical outcome is often fraught with discrepancies. nih.gov A compound that shows potent activity in a petri dish may not exhibit the same efficacy or safety profile in a complex living organism due to differences in metabolism, off-target effects, and interactions with various cell types and organ systems. nih.gov The development of more sophisticated preclinical models that can better predict human responses is crucial to de-risk the transition to clinical trials. nih.gov

Another layer of complexity is the need for scalable and standardized manufacturing processes. Ensuring consistent purity, stability, and quality of the active pharmaceutical ingredient is a fundamental requirement for regulatory approval and commercial production. For derivatives of salicylic acid, controlling the pH during formulation is critical, as the compound's efficacy can be compromised at higher pH levels. hitechformulations.com

Table 1: Key Challenges in the Therapeutic Development of this compound

| Challenge Category | Specific Obstacles | Potential Mitigation Strategies |

| Physicochemical Properties | Poor aqueous solubility, limited permeability across biological membranes. hitechformulations.comnih.gov | Formulation strategies (e.g., nanoparticle delivery, prodrugs), chemical modification to enhance solubility. numberanalytics.comsci-hub.red |

| Preclinical to Clinical Translation | Discrepancies between in vitro and in vivo results, lack of predictive preclinical models. nih.gov | Development of advanced in vitro models (e.g., organ-on-a-chip), use of relevant animal models of disease. nih.gov |

| Manufacturing and Formulation | Scalability of synthesis, ensuring purity and stability, pH-dependent efficacy. hitechformulations.com | Process optimization and validation, development of stable formulations with appropriate pH control. hitechformulations.com |

| Pharmacokinetics | Potential for rapid metabolism and clearance, leading to low plasma bioavailability. mdpi.com | Design of modified-release formulations, investigation of metabolic pathways to identify more stable derivatives. numberanalytics.com |

Emerging Research Directions and Underexplored Applications

While the primary focus of research on salicylic acid derivatives has traditionally been their anti-inflammatory properties, new avenues of investigation are emerging that could unlock the full therapeutic potential of this compound. sci-hub.rednih.gov

Recent studies have highlighted the diverse biological activities of salicylic acid and its derivatives, including potential applications in oncology, neurodegenerative diseases, and infectious diseases. mdpi.comresearchgate.net For instance, some non-steroidal anti-inflammatory drugs (NSAIDs) have been shown to modulate cellular processes like autophagy, which is implicated in cancer development. mdpi.com Investigating whether this compound exhibits similar effects could open up new therapeutic indications.

Furthermore, the role of specific enzymes and signaling pathways in various diseases presents new targets for drug development. The discovery that some NSAIDs act through pathways independent of cyclooxygenase (COX) inhibition, such as the activation of the NRF2 transcription factor, suggests that these compounds may have a broader mechanism of action than previously understood. yale.edu Exploring the interaction of this compound with such novel targets could reveal unexpected therapeutic benefits.

The field of neuroinflammation is another promising area of research. Given the link between inflammation and neurodegenerative disorders like Alzheimer's disease, the potential of brain-penetrant salicylic acid derivatives to modulate inflammatory processes in the central nervous system warrants further investigation. mdpi.comnih.gov

The antimicrobial properties of phenolic compounds also suggest a potential role for this compound and its derivatives in combating bacterial and fungal infections. nih.gov With the rise of multidrug-resistant pathogens, the development of new anti-infective agents is a critical global health priority. nih.gov

Integration with High-Throughput Screening and Combinatorial Chemistry

Modern drug discovery relies heavily on technologies that can rapidly synthesize and screen large numbers of compounds to identify promising lead candidates. nih.govrsquarel.orgumb.edu The integration of high-throughput screening (HTS) and combinatorial chemistry offers a powerful approach to accelerate the development of derivatives of this compound with improved properties. dovepress.com

Combinatorial chemistry allows for the systematic and rapid synthesis of a large library of structurally related compounds by combining different chemical "building blocks." nih.govyoutube.com This technique can be used to generate a diverse array of derivatives of this compound by modifying various parts of the molecule. This approach facilitates the exploration of the structure-activity relationship (SAR), helping to identify which chemical modifications lead to enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

Once a library of compounds is synthesized, HTS can be employed to screen them against a panel of biological targets in a highly automated and efficient manner. umb.edu This allows for the rapid identification of "hits" – compounds that exhibit the desired biological activity. These hits can then be further optimized through medicinal chemistry efforts to become lead compounds for preclinical development.

The synergy between combinatorial chemistry and HTS can significantly shorten the timeline for drug discovery and increase the chances of finding a successful drug candidate. rsquarel.org For this compound, this approach could be instrumental in developing analogs with superior therapeutic profiles.

Table 2: Application of Modern Drug Discovery Technologies to this compound Research

| Technology | Application | Potential Outcome |

| Combinatorial Chemistry | Synthesis of a diverse library of derivatives by modifying the core structure. nih.gov | Identification of structure-activity relationships and novel compounds with improved properties. nih.gov |

| High-Throughput Screening (HTS) | Rapid screening of the compound library against various biological targets. umb.edu | Discovery of "hit" compounds with desired biological activity for further development. |

| In Silico Modeling | Computational prediction of pharmacokinetic properties and binding affinities to target proteins. mdpi.comnih.gov | Prioritization of compounds for synthesis and experimental testing, reducing time and cost. |

Potential for Clinical Applications and Drug Repurposing

The ultimate goal of developing this compound is its successful application in a clinical setting. Based on the known activities of salicylic acid derivatives, several potential clinical applications can be envisioned, subject to rigorous preclinical and clinical evaluation.

The most apparent application lies in the treatment of inflammatory conditions, leveraging the anti-inflammatory properties of the salicylate (B1505791) core. nih.gov This could include rheumatic diseases and other inflammatory disorders. numberanalytics.com Furthermore, the potential for novel formulations, such as topical or nanoparticle-based delivery systems, could enhance its efficacy and reduce systemic side effects for localized inflammatory conditions. numberanalytics.com

Beyond its anti-inflammatory potential, the concept of drug repurposing offers an intriguing avenue for this compound. Drug repurposing involves identifying new therapeutic uses for existing or investigational drugs that are outside the scope of the original medical indication. nih.gov Given the diverse biological activities being uncovered for NSAIDs and their derivatives, it is plausible that this compound could be repurposed for indications such as cancer or neurodegenerative diseases. mdpi.com For example, if the compound is found to inhibit a key enzyme in a particular cancer pathway, it could be investigated as a potential anti-cancer agent. nih.gov

The journey of this compound from a chemical entity to a therapeutic agent is in its early stages. However, by systematically addressing the challenges in translational research, exploring new scientific frontiers, and leveraging cutting-edge drug discovery technologies, the full therapeutic potential of this compound and its derivatives may one day be realized. Continued research in this area is not only scientifically compelling but also holds the promise of delivering new and effective treatments for a range of human diseases. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-(4-fluorophenyl)-2-hydroxybenzoic acid, and how can reaction conditions be optimized?

- Methodological Approach :

- Synthesis Routes : Fluorinated benzoic acids are typically synthesized via electrophilic aromatic substitution or cross-coupling reactions. For example, Suzuki-Miyaura coupling could introduce the 4-fluorophenyl group to a pre-functionalized salicylic acid derivative .

- Optimization : Monitor reaction progress using TLC or HPLC. Adjust parameters like temperature (e.g., 80–100°C for aryl coupling), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., DMF/water mixtures) to improve yield. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended .

Q. How can the purity and structural identity of this compound be validated?

- Methodological Approach :

- Analytical Techniques :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) at 254 nm for purity assessment (>98% by area normalization) .

- NMR : Confirm structure via ¹H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm, -OH at δ 10–12 ppm) and ¹⁹F NMR (single peak near δ -110 ppm for para-fluorine) .

- Mass Spectrometry : ESI-MS in negative ion mode to observe [M-H]⁻ peak matching the molecular formula C₁₃H₉FO₃ (calculated m/z 256.05) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodological Approach :

- Solubility : Test in DMSO (high solubility), ethanol (moderate), and aqueous buffers (pH 2–12). Use UV-Vis spectroscopy to quantify solubility limits (e.g., >10 mg/mL in DMSO) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; fluorinated aromatic compounds generally exhibit stability in acidic conditions but may hydrolyze under strong bases .

Advanced Research Questions

Q. How does the fluorine substituent influence the compound’s electronic properties and reactivity in catalytic systems?

- Methodological Approach :

- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to map electron density distribution. Fluorine’s electron-withdrawing effect reduces electron density on the benzene ring, enhancing electrophilic substitution at the ortho position .

- Experimental Validation : Compare reaction rates with non-fluorinated analogs in Pd-catalyzed cross-coupling reactions. Fluorine increases oxidative stability but may reduce nucleophilicity .

Q. What strategies can resolve contradictions in reported biological activity data for fluorinated benzoic acid derivatives?

- Methodological Approach :

- Meta-Analysis : Cross-reference data from PubChem, ECHA, and peer-reviewed journals. For example, discrepancies in enzyme inhibition assays may arise from buffer conditions (e.g., phosphate vs. Tris) or assay pH .

- Dose-Response Studies : Replicate experiments using standardized protocols (e.g., IC₅₀ determination in triplicate with positive controls like 4-fluorobenzoic acid) .

Q. How can the compound’s interaction with biological targets (e.g., enzymes, receptors) be characterized at the molecular level?

- Methodological Approach :

- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., cyclooxygenase-2) to identify binding motifs. Fluorine’s van der Waals radius (1.47 Å) may influence hydrophobic pocket interactions .

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized receptors. Compare with analogs to assess fluorine’s role in affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.